molecular formula C9H16N2O4 B12114868 AC-Ala-ala-ome

AC-Ala-ala-ome

Cat. No.: B12114868
M. Wt: 216.23 g/mol
InChI Key: CXWPLQYKHLCSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AC-Ala-ala-ome, also known as N-acetyl-L-alanyl-L-alanine methyl ester, is a small peptide derivative. It is a dipeptide consisting of two alanine residues with an acetyl group at the N-terminus and a methyl ester at the C-terminus. This compound is of interest due to its applications in peptide synthesis and its role as a substrate in enzymatic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-Ala-ala-ome typically involves the coupling of 2-acetylaminopropionic acid with L-alanine methyl ester hydrochloride. One common method includes the use of cyano-hydroxyimino-acetic acid 2,2-dimethyl-[1,3]dioxolan-4-ylmethyl ester, sodium hydrogencarbonate, and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in water at 20°C for 2 hours .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin, followed by deprotection and cleavage from the resin.

Chemical Reactions Analysis

Types of Reactions

AC-Ala-ala-ome undergoes various chemical reactions, including hydrolysis, esterification, and amidation. It can be hydrolyzed by peptidases to yield the corresponding amino acids and acyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids and bases for hydrolysis, carbodiimides for coupling reactions, and alcohols for esterification. For example, the hydrolysis of this compound can be catalyzed by peptidases such as elastase .

Major Products Formed

The major products formed from the hydrolysis of this compound include N-acetyl-L-alanine and L-alanine methyl ester. These products can further undergo deacetylation and demethylation to yield free alanine.

Mechanism of Action

The mechanism of action of AC-Ala-ala-ome involves its interaction with peptidases, which recognize and cleave the peptide bond between the alanine residues. The enzyme’s active site binds to the substrate, facilitating the hydrolysis of the ester bond and releasing the corresponding amino acids . This process is crucial for understanding enzyme specificity and catalytic mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-L-alanyl-L-alanine: Similar to AC-Ala-ala-ome but lacks the methyl ester group.

    N-acetyl-L-alanyl-L-alanyl-L-alanine methyl ester: A tripeptide with an additional alanine residue.

    N-acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine methyl ester: A tetrapeptide with two additional alanine residues.

Uniqueness

This compound is unique due to its specific structure, which includes an acetyl group at the N-terminus and a methyl ester at the C-terminus. This configuration makes it a valuable substrate for studying peptidase activity and for use in peptide synthesis. Its small size and simplicity also make it an ideal model compound for enzymatic and chemical studies.

Biological Activity

AC-Ala-ala-ome, also known as this compound, is a dipeptide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound is part of a broader class of ferrocene-conjugated peptides that exhibit unique properties due to their structural modifications. The following sections detail the biological activities associated with this compound, supported by empirical data and case studies.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study assessing various ferrocene dipeptides, it was found that this compound showed potent antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined to be as low as 2 mM for effective bacterial inhibition, indicating its potential as an antimicrobial agent .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (mM)
Staphylococcus aureus2
Bacillus subtilis2
Pseudomonas aeruginosa2

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for antioxidant activity. The compound demonstrated significant free radical scavenging ability when tested using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay and the FRAP (Ferric Reducing Antioxidant Power) method. The antioxidant capacity was notably higher compared to control samples, suggesting that this compound could be beneficial in preventing oxidative stress-related damage in biological systems .

Cytotoxic Effects

This compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that this compound exhibited cytotoxicity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The results indicated a concentration-dependent response, with higher concentrations leading to increased cell death. The compound's mechanism appears to involve the induction of apoptosis in cancer cells .

Table 2: Cytotoxic Activity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
HepG220
HeLa25

Case Study 1: Antimicrobial Evaluation

A detailed evaluation was conducted using time-kill assays to assess the bactericidal activity of this compound against Pseudomonas aeruginosa. The study showed that at a concentration of 2 mM, the compound significantly reduced viable cell counts over a period of 24 hours. This time-dependent effect highlights the potential for this compound to be developed into an effective antimicrobial treatment .

Case Study 2: Antioxidant Properties

In another investigation focusing on the antioxidant properties of this compound, researchers employed both DPPH and FRAP assays. The results indicated that the compound exhibited strong scavenging activity against DPPH radicals and effectively reduced ferric ions in the FRAP assay, demonstrating its potential utility in formulations aimed at combating oxidative stress .

Properties

IUPAC Name

methyl 2-(2-acetamidopropanoylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-5(10-7(3)12)8(13)11-6(2)9(14)15-4/h5-6H,1-4H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWPLQYKHLCSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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